molecular formula C15H19N3O4 B2461106 tert-butyl (2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate CAS No. 182496-79-3

tert-butyl (2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate

Cat. No.: B2461106
CAS No.: 182496-79-3
M. Wt: 305.334
InChI Key: DHYGSPCIOPUQBM-UHFFFAOYSA-N
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Description

Tert-butyl (2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with ethyl acetoacetate to form the quinazolinone core. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

Tert-butyl (2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The quinazolinone core is known to interact with various biological pathways, making it a versatile scaffold for drug development.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: The parent compound with a similar core structure.

    Benzamide derivatives: Compounds with similar biological activities.

    Carbamate derivatives: Compounds with similar functional groups.

Uniqueness

Tert-butyl (2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate is unique due to its specific combination of the quinazolinone core and the tert-butyl carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl N-[2-(2,4-dioxo-1H-quinazolin-3-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)16-8-9-18-12(19)10-6-4-5-7-11(10)17-13(18)20/h4-7H,8-9H2,1-3H3,(H,16,21)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYGSPCIOPUQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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